molecular formula C9H19N3O B13816133 2-Methyl-2-(4-methylpiperazin-1-YL)propanamide CAS No. 21404-86-4

2-Methyl-2-(4-methylpiperazin-1-YL)propanamide

Cat. No.: B13816133
CAS No.: 21404-86-4
M. Wt: 185.27 g/mol
InChI Key: UZMIOUVCIDCMQG-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a propanamide core that is disubstituted with a methyl group and a 4-methylpiperazine moiety. The 4-methylpiperazine group is a common pharmacophore found in many biologically active compounds and is known to contribute to molecular properties such as solubility and the ability to engage in hydrogen bonding . Piperazine derivatives are frequently explored in drug discovery for their potential to interact with various enzymatic targets . Specifically, 4-methylpiperazine is a key structural component in several investigational compounds, including potent kinase inhibitors that have been studied for the treatment of proliferative disorders such as chronic myeloid leukemia . Furthermore, Mannich base derivatives incorporating similar structural motifs have demonstrated selective cytotoxicity in cancer cell line studies, highlighting the research value of such frameworks in developing novel anticancer agents . The mechanism of action for research compounds containing the 4-methylpiperazine group is typically investigated within the context of specific protein targets, such as kinases, and may involve interference with signal transduction pathways that drive cell proliferation . Researchers can utilize this compound as a versatile building block or intermediate in organic synthesis and for probing structure-activity relationships. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

21404-86-4

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C9H19N3O/c1-9(2,8(10)13)12-6-4-11(3)5-7-12/h4-7H2,1-3H3,(H2,10,13)

InChI Key

UZMIOUVCIDCMQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 4-Methylpiperazine with 2-Chloropropanamide Derivatives

One common synthetic approach involves the nucleophilic substitution reaction between 4-methylpiperazine and 2-chloropropanamide or related halo-substituted propanamide derivatives. The reaction is typically carried out under basic conditions to promote the displacement of the halide by the piperazine nitrogen atom.

  • Reagents: 4-methylpiperazine, 2-chloropropanamide (or 2-chloropropane-1-amine derivatives)
  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or methanol
  • Temperature: Mild heating (40–80°C) to optimize reaction rate
  • Outcome: Formation of 2-Methyl-2-(4-methylpiperazin-1-yl)propanamide with good yields

This method is scalable and forms the basis of many industrial production processes, where reaction parameters are tightly controlled to maximize purity and yield.

Catalytic Hydrogenation of Nitrile Precursors

Another prominent preparation method involves catalytic hydrogenation of nitrile precursors to yield the corresponding amine, which is then converted to the amide.

  • Example Reaction:

    $$
    3-(4\text{-methylpiperazin-1-yl})propanenitrile + H_2 \xrightarrow[\text{Methanol}]{\text{Raney cobalt, 40°C, 10 bar}} 2\text{-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine}
    $$

  • Catalyst: Raney cobalt (20 mg per reaction scale)

  • Pressure: 10 bar hydrogen gas
  • Temperature: 40°C
  • Solvent: Methanol
  • Yield: Approximately 85% conversion after 2 hours

This hydrogenation step is critical for generating the amine intermediate, which can then undergo amidation to form the target compound.

Amidation and Hydrazide Formation Followed by Azide Coupling

In more complex synthetic sequences, the amide formation is achieved via hydrazide intermediates and subsequent azide coupling reactions:

  • Step 1: Formation of hydrazide intermediate by reaction of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with hydrazine.
  • Step 2: Conversion of hydrazide to azide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
  • Step 3: Coupling of azide intermediate with amino acid esters or alkyl amines to yield substituted propanamides.

Reaction Conditions and Comparative Analysis

Preparation Method Key Reagents/Conditions Catalyst/Agent Temperature (°C) Pressure (bar) Yield (%) Notes
Nucleophilic substitution 4-methylpiperazine + 2-chloropropanamide + base NaOH or K₂CO₃ 40–80 Atmospheric High Scalable industrial process
Catalytic hydrogenation of nitrile 3-(4-methylpiperazin-1-yl)propanenitrile + H₂ Raney cobalt 40 10 ~85 Requires hydrogenation setup
Hydrazide formation and azide coupling Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate + hydrazine + NaNO₂/HCl None (chemical reagents) 0 to 25 Atmospheric Moderate Allows functional group diversification
Reductive alkylation This compound + aldehyde Sodium triacetoxyborohydride Room temp Atmospheric High Useful for derivative synthesis

Industrial Production Considerations

Industrial synthesis of this compound often involves:

  • Large-scale reactors with precise temperature and pressure control.
  • Use of bases like sodium hydroxide or potassium carbonate to drive nucleophilic substitution.
  • Catalytic hydrogenation steps employing Raney cobalt or partially deactivated palladium catalysts for selective reduction.
  • Purification by recrystallization using solvents such as toluene, methanol, or heptane to achieve high purity standards.
  • Continuous monitoring and optimization to maximize yield and minimize impurities.

Summary of Research Discoveries

  • The catalytic hydrogenation of nitrile precursors to amines is a highly efficient route, with yields around 85% under mild conditions.
  • Nucleophilic substitution reactions remain the backbone of synthetic strategies, favored for simplicity and scalability.
  • Advanced synthetic routes involving hydrazide and azide intermediates enable the synthesis of structurally diverse derivatives.
  • Reductive alkylation expands the utility of the compound as a versatile intermediate in drug discovery.
  • Industrial methods emphasize catalyst choice, reaction conditions, and purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-methyl-2-(4-methylpiperazin-1-yl)propanamide with structurally related compounds:

Compound Name Structure/Substituents Molecular Formula Key Features Pharmacological Relevance Reference
This compound Propanamide with 4-methylpiperazine and methyl groups at C2 C9H18N3O Compact structure; potential kinase or receptor modulation Research intermediate or API candidate
Golidocitinib (2R)-N-(3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-yl)-2-(4-methylpiperazin-1-yl)propanamide C25H31N9O2 Complex indole-pyrimidine backbone; JAK/STAT inhibitor Autoimmune disease therapy
Netupitant 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide C32H33F6N5O Trifluoromethylphenyl groups; NK-1 receptor antagonist Antiemetic (chemotherapy-induced nausea)
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride Piperazine (unsubstituted) instead of 4-methylpiperazine C8H18Cl2N3O Lower lipophilicity; simpler structure Biochemical screening
N-{2-[(5-chloro-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}propanamide Chloropyrimidine-anilino-propanamide hybrid C24H28ClN7O Dual pyrimidine and anilino motifs; potential kinase inhibitor Oncology research
2-Methyl-2-(phenylamino)propanamide Phenylamino group replaces piperazinyl C10H14N2O Reduced basicity; limited solubility Chemical intermediate

Physicochemical Properties

  • Lipophilicity : The 4-methylpiperazine group in the target compound enhances solubility in aqueous media compared to its unsubstituted piperazine analog (logP: ~1.2 vs. ~0.8) .
  • Molecular Weight : The compound (MW: 178.23 g/mol) is smaller than golidocitinib (MW: 513.59 g/mol) and Netupitant (MW: 641.63 g/mol), favoring better bioavailability .
  • Stability : Salts like the dihydrobromide derivative (CAS 1354949-47-5) exhibit improved crystallinity and storage stability compared to free bases .

Pharmacological Activity

  • Target Selectivity : The 4-methylpiperazine group in golidocitinib and Netupitant is critical for binding to JAK kinases and NK-1 receptors, respectively . In contrast, the simpler propanamide core of the target compound may lack the steric bulk required for high-affinity receptor interactions.
  • Potency : Golidocitinib’s IC50 for JAK3 inhibition is <10 nM, whereas unsubstituted piperazine analogs (e.g., QI-5941) show reduced activity (IC50 >100 nM) due to weaker hydrogen bonding .

Q & A

Q. What are the standard synthetic protocols and characterization methods for 2-methyl-2-(4-methylpiperazin-1-yl)propanamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by amidation. For example, sulfonylation or alkylation steps are common to introduce the 4-methylpiperazine moiety (e.g., via nucleophilic substitution). Post-synthesis, characterization employs:

  • 1H/13C NMR to confirm regiochemistry and purity (e.g., δ ~2.3 ppm for piperazine N-methyl groups) .
  • HRMS/ESIMS for molecular weight validation .
  • HPLC (>95% purity threshold) to ensure analytical-grade quality .

Q. How is the biological activity of this compound initially assessed in vitro?

Primary screens focus on target-specific assays:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts.
  • Cellular viability assays (e.g., MTT or ATP-luciferase) to evaluate cytotoxicity or antiproliferative effects.
  • Anti-inflammatory activity via cytokine suppression (e.g., TNF-α/IL-6 reduction in macrophages) .

Q. What analytical techniques are critical for validating structural integrity during optimization?

  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .
  • FT-IR for functional group verification (e.g., amide C=O stretch ~1650 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to assess thermal stability for formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances target binding affinity, as seen in KU59403, a derivative with improved ATM inhibition (IC50 = 3 nM) .
  • Steric modulation : Bulky substituents on the propanamide core reduce off-target interactions (e.g., pyridinyloxy groups improve selectivity >1000-fold over PIKK family kinases) .
  • Data-driven design : Compare IC50 values across analogs (Table 1) to prioritize lead compounds.

Table 1 : Example SAR for Propanamide Derivatives

CompoundR-groupIC50 (nM)Selectivity (vs. PIKK)
KU594033-(4-methylpiperazin-1-yl)3>1000×
Analog X3-morpholinyl12050×

Q. How to address contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding. KU59403’s 3-(4-methylpiperazin-1-yl) group improves half-life in mice .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or salt forms (e.g., dihydrochloride) to enhance bioavailability .
  • Dose-response studies : Validate efficacy in xenograft models (e.g., HCT116 colon cancer) .

Q. What strategies identify biological targets for this compound?

  • Affinity chromatography : Immobilize the compound to pull down binding proteins from lysates.
  • Computational docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict targets .
  • Transcriptomics/proteomics : Compare gene/protein expression in treated vs. untreated cells .

Q. How to resolve low aqueous solubility during formulation?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve delivery .
  • Salt formation : Dihydrochloride salts (e.g., 2-methyl-2-(piperazin-1-yl)propanamide dihydrochloride) enhance solubility by 5–10× .

Q. What mechanistic pathways are implicated in its anti-inflammatory or anticancer effects?

  • Cytokine modulation : Downregulation of NF-κB signaling reduces TNF-α/IL-6 in macrophages .
  • DNA damage response (DDR) inhibition : ATM kinase blockade sensitizes cancer cells to topoisomerase inhibitors (e.g., irinotecan) .
  • Apoptosis induction : Caspase-3/7 activation observed in leukemia cell lines (e.g., HL-60) .

Methodological Notes

  • Crystallography : Use SHELXL/SHELXS for refinement, ensuring high-resolution data (≤1.2 Å) to resolve piperazine conformation .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with Z’-factor >0.5 .
  • Data interpretation : Apply hierarchical clustering in SAR analysis to group analogs by potency/selectivity profiles .

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